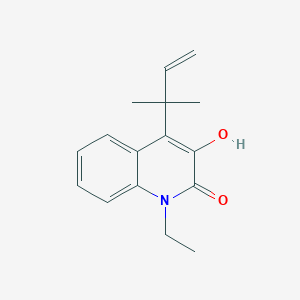
1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds. The specific steps may include:
Condensation Reaction: Aniline derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the quinoline core.
Functional Group Modification: Introduction of the ethyl, hydroxy, and methylbutenyl groups through various organic reactions such as alkylation, hydroxylation, and addition reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes:
Catalyst Selection: Using efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Controlling temperature, pressure, and solvent conditions to ensure high purity and yield.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: Functional groups on the quinoline ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens, alkyl halides, or sulfonyl chlorides in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of 1-ethyl-3-oxo-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one.
Reduction: Formation of 1-ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)dihydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting cellular signaling pathways to alter cell behavior.
Comparación Con Compuestos Similares
Similar Compounds
1-Ethyl-3-hydroxyquinolin-2(1H)-one: Lacks the methylbutenyl group.
4-(2-Methylbut-3-en-2-yl)quinolin-2(1H)-one: Lacks the ethyl and hydroxy groups.
1-Ethyl-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one: Lacks the hydroxy group.
Uniqueness
1-Ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2(1H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
918785-21-4 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-ethyl-3-hydroxy-4-(2-methylbut-3-en-2-yl)quinolin-2-one |
InChI |
InChI=1S/C16H19NO2/c1-5-16(3,4)13-11-9-7-8-10-12(11)17(6-2)15(19)14(13)18/h5,7-10,18H,1,6H2,2-4H3 |
Clave InChI |
DMZFGAYHQFHFLA-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=CC=CC=C2C(=C(C1=O)O)C(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-hydroxy-N-[2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12609336.png)
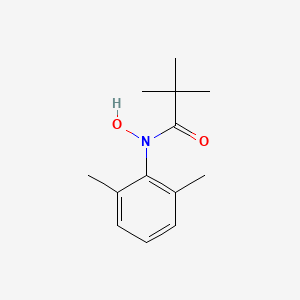
![4-[4-(Hydroxymethyl)phenoxy]-5-(phenylsulfanyl)benzene-1,2-dicarbonitrile](/img/structure/B12609340.png)

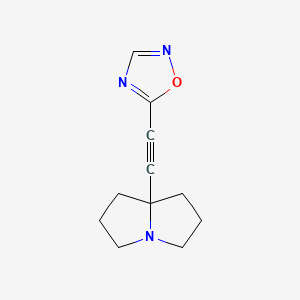
![[(1-tert-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12609348.png)
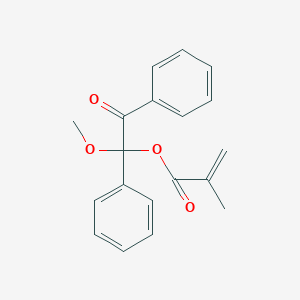
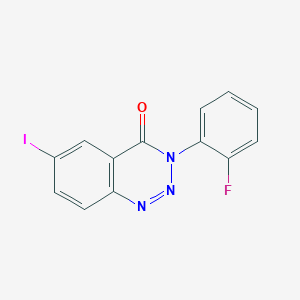

![Cyclohexanone, 2-[(R)-hydroxy-4-pyridinylmethyl]-, (2S)-](/img/structure/B12609371.png)
![6-Hydrazinyl-4-methyl-11H-indolo[3,2-c]quinoline](/img/structure/B12609390.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

